molecular formula C17H21FN4O B11008481 6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one

6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B11008481
M. Wt: 316.4 g/mol
InChI Key: OGHKHBGBTWIEAI-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorophenyl group, a diazepane ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Diazepane Ring: The diazepane ring can be attached through a reductive amination reaction, where an aldehyde or ketone precursor reacts with a primary amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the fluorophenyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced pyridazinone derivatives. Substitution reactions can result in various substituted fluorophenyl derivatives.

Scientific Research Applications

6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be investigated for its biological activity, including potential interactions with enzymes, receptors, or other biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chlorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one
  • 6-(2-bromophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one
  • 6-(2-methylphenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one

Uniqueness

The presence of the fluorophenyl group in 6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3(2H)-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C17H21FN4O

Molecular Weight

316.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H21FN4O/c1-20-9-4-10-21(12-11-20)13-22-17(23)8-7-16(19-22)14-5-2-3-6-15(14)18/h2-3,5-8H,4,9-13H2,1H3

InChI Key

OGHKHBGBTWIEAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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